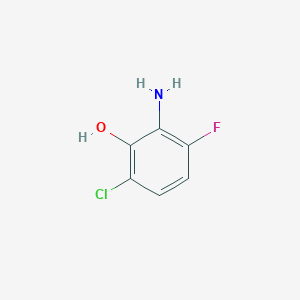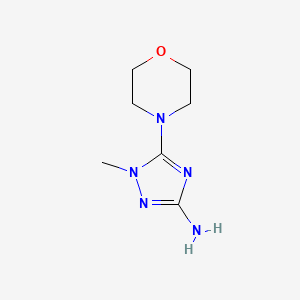
2,2-Diamino-4-(2-hydroxyethoxymethylimino)-1,3-oxazolidin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Diamino-4-(2-hydroxyethoxymethylimino)-1,3-oxazolidin-5-one is a chemical compound known for its unique structure and properties It is often studied in the context of its formation as a degradation product of acyclovir, an antiviral medication
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,2-Diamino-4-(2-hydroxyethoxymethylimino)-1,3-oxazolidin-5-one can be synthesized through the photodegradation of acyclovir in aqueous solutions. The process involves exposing an aqueous solution of acyclovir in phosphate buffer (pH 7) to light of wavelength greater than 270 nm under aerobic conditions . This results in the formation of several degradation products, including this compound .
Industrial Production Methods
Currently, there are no widely established industrial production methods for this compound. Its production is primarily limited to laboratory-scale synthesis for research purposes.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Diamino-4-(2-hydroxyethoxymethylimino)-1,3-oxazolidin-5-one undergoes various chemical reactions, including oxidation and substitution reactions. These reactions are typically studied to understand the compound’s stability and reactivity under different conditions.
Common Reagents and Conditions
The photodegradation of acyclovir, which leads to the formation of this compound, involves the use of light as a reagent. The reaction conditions include an aqueous solution of acyclovir in phosphate buffer (pH 7) and exposure to light of wavelength greater than 270 nm .
Major Products Formed
The major products formed from the photodegradation of acyclovir include this compound, (2-hydroxyethoxy)methyl spiroiminodihydantoin, and (2-hydroxyethoxy)methyl(amino)-2-imino-1,2-dihydroimidazole-5-one .
Applications De Recherche Scientifique
2,2-Diamino-4-(2-hydroxyethoxymethylimino)-1,3-oxazolidin-5-one has several scientific research applications:
Chemistry: It is studied for its unique chemical structure and reactivity, providing insights into the behavior of similar compounds.
Biology: The compound’s formation as a degradation product of acyclovir makes it relevant in the study of antiviral drug stability and degradation pathways.
Medicine: Understanding the degradation products of antiviral drugs like acyclovir can help in developing more stable and effective medications.
Industry: While not widely used industrially, the compound’s study can contribute to the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,2-diamino-4-(2-hydroxyethoxymethylimino)-1,3-oxazolidin-5-one is primarily related to its formation through the photodegradation of acyclovir. The process involves the absorption of light by acyclovir, leading to the formation of reactive intermediates that subsequently form the compound . The molecular targets and pathways involved in this process are linked to the photochemical reactions of acyclovir.
Comparaison Avec Des Composés Similaires
2,2-Diamino-4-(2-hydroxyethoxymethylimino)-1,3-oxazolidin-5-one can be compared with other degradation products of acyclovir, such as:
- (2-hydroxyethoxy)methyl spiroiminodihydantoin
- (2-hydroxyethoxy)methyl(amino)-2-imino-1,2-dihydroimidazole-5-one
These compounds share similar formation pathways but differ in their chemical structures and properties. The uniqueness of this compound lies in its specific oxazolidinone ring structure, which imparts distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C6H12N4O4 |
|---|---|
Poids moléculaire |
204.18 g/mol |
Nom IUPAC |
2,2-diamino-4-(2-hydroxyethoxymethylimino)-1,3-oxazolidin-5-one |
InChI |
InChI=1S/C6H12N4O4/c7-6(8)10-4(5(12)14-6)9-3-13-2-1-11/h11H,1-3,7-8H2,(H,9,10) |
Clé InChI |
OFTAYMTWBNJBPB-UHFFFAOYSA-N |
SMILES canonique |
C(COCN=C1C(=O)OC(N1)(N)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]-N,N-diethylaniline](/img/structure/B13405969.png)
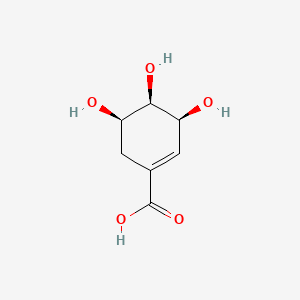
![Ethanone, 1-[4-(diethylamino)phenyl]-2-phenyl-](/img/structure/B13405976.png)

![8-methyl-4,5-dihydro-2H-furo[2,3-g]indazole-7-carboxylic acid](/img/structure/B13405999.png)
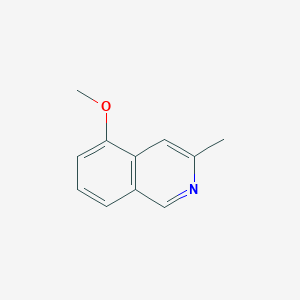
![(2-Fluoro-benzyl)-[4-(1H-pyrrolo[2,3-b]pyridin-4-yl)-benzyl]-amine](/img/structure/B13406009.png)


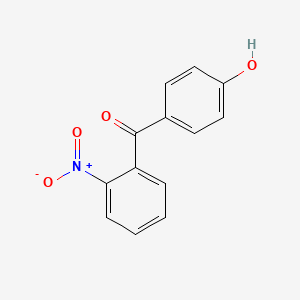

![methyl [(1R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate](/img/structure/B13406063.png)
